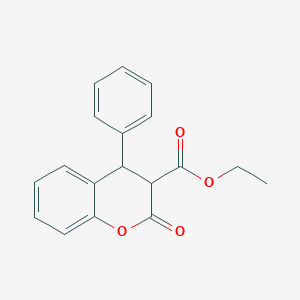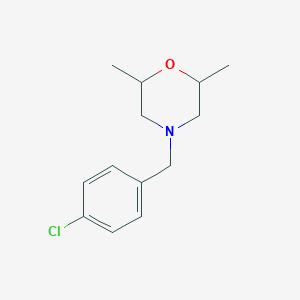![molecular formula C11H15ClKNO5S B5224559 potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate](/img/structure/B5224559.png)
potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate is a chemical compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound’s structure features a chlorophenoxy group, a hydroxypropyl group, and an ethylsulfamate group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form 3-(2-chlorophenoxy)-1,2-epoxypropane.
Hydrolysis: The epoxy intermediate is then hydrolyzed to yield 3-(2-chlorophenoxy)-2-hydroxypropyl alcohol.
Sulfamation: The hydroxypropyl alcohol is reacted with ethylsulfamic acid in the presence of a dehydrating agent, such as thionyl chloride, to form N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate.
Neutralization: The final step involves neutralizing the sulfamate with potassium hydroxide to obtain the potassium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 3-(2-chlorophenoxy)-2-oxopropyl derivatives.
Reduction: Formation of 3-(2-hydroxyphenoxy)-2-hydroxypropyl derivatives.
Substitution: Formation of 3-(2-substituted phenoxy)-2-hydroxypropyl derivatives.
科学的研究の応用
Potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorophenoxy derivatives.
Biology: Employed in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling broadleaf weeds.
作用機序
The mechanism of action of potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Protein Binding: It can bind to proteins, affecting their structure and activity.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure but different functional groups.
Dichlorprop: Another chlorophenoxy herbicide with structural similarities but different applications and reactivity.
Chlorphenesin: A compound with a chlorophenoxy group used as a muscle relaxant and preservative in cosmetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
特性
IUPAC Name |
potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S.K/c1-2-13(19(15,16)17)7-9(14)8-18-11-6-4-3-5-10(11)12;/h3-6,9,14H,2,7-8H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXYYFVMHEUNC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1Cl)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClKNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B5224501.png)
![(3-bromophenyl)-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B5224503.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5224509.png)


![2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B5224540.png)
![Ethyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate](/img/structure/B5224547.png)
![methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B5224551.png)
![2-Bromo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5224566.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![(2Z)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE](/img/structure/B5224579.png)
